molecular formula C22H19FN6O3 B2601810 3-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 1021227-38-2

3-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2601810
CAS No.: 1021227-38-2
M. Wt: 434.431
InChI Key: AVCZWMNSNKWBDQ-UHFFFAOYSA-N
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Description

3-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one is a synthetic organic compound featuring a complex structure. The molecule comprises a chromenone core, a piperazine ring, and a tetrazole moiety, all of which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The synthesis of 3-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one generally involves multiple steps starting with commercially available materials.

  • A typical synthetic pathway might begin with the formation of the chromenone core through a condensation reaction.

  • The piperazine derivative and the tetrazole ring are usually introduced through subsequent substitution and cyclization reactions.

  • Conditions such as temperature, pressure, and the use of catalysts or solvents are carefully controlled to optimize yield and purity.

Industrial Production Methods:

  • Industrial synthesis of this compound might employ similar steps but optimized for scale-up.

  • Automation and continuous flow processes can be utilized to enhance efficiency and reproducibility.

  • Purification methods such as crystallization or chromatography are often used to achieve the desired compound quality.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The chromenone core can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: The nitro group in intermediate compounds could be reduced to amines using reducing agents like palladium on carbon.

  • Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution, especially under basic conditions.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Palladium on carbon, sodium borohydride.

  • Solvents: Dimethyl sulfoxide, tetrahydrofuran, acetonitrile.

  • Catalysts: Transition metal catalysts, acid catalysts.

Major Products Formed:

  • The major products depend on the specific reactions but typically include various functionalized derivatives of the chromenone, piperazine, and tetrazole units.

Scientific Research Applications

  • Chemistry: Used as a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.

  • Biology: May serve as a molecular probe or a ligand in biochemical studies due to its structural features.

  • Medicine: Investigated for potential therapeutic effects, possibly as an anti-inflammatory, antimicrobial, or anticancer agent.

  • Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

Mechanism of Effects:

  • The compound's biological activity could be linked to its ability to interact with specific molecular targets such as enzymes or receptors.

  • It may inhibit or activate these targets, thereby modulating various biochemical pathways.

Molecular Targets and Pathways:

  • Possible targets include enzymes involved in inflammation, cell proliferation, or microbial metabolism.

  • The pathways affected may include those regulating cell signaling, apoptosis, or immune responses.

Comparison with Similar Compounds

  • 3-(4-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one

  • 3-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one

  • 3-(4-((1-(3-bromophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one

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Properties

IUPAC Name

3-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN6O3/c23-16-5-3-6-17(13-16)29-20(24-25-26-29)14-27-8-10-28(11-9-27)21(30)18-12-15-4-1-2-7-19(15)32-22(18)31/h1-7,12-13H,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCZWMNSNKWBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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